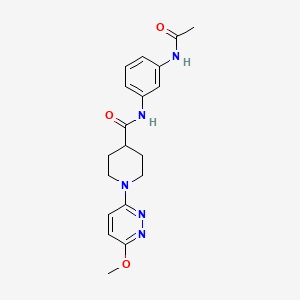N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14788630
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H23N5O3 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H23N5O3/c1-13(25)20-15-4-3-5-16(12-15)21-19(26)14-8-10-24(11-9-14)17-6-7-18(27-2)23-22-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,25)(H,21,26) |
| Standard InChI Key | NXILWDCQCCKIAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three distinct functional groups:
-
A piperidine ring substituted at the 1-position with a 6-methoxypyridazine group.
-
A carboxamide group at the 4-position of the piperidine ring.
-
An N-(3-acetamidophenyl) substituent attached to the carboxamide nitrogen.
The molecular formula can be inferred as C₁₉H₂₂N₅O₃, with a molecular weight of approximately 380.42 g/mol. The methoxy group on the pyridazine ring enhances lipophilicity, while the acetamidophenyl moiety may contribute to hydrogen-bonding interactions with biological targets .
Comparative Structural Analysis
Piperidine-carboxamide derivatives often exhibit modular pharmacophores. For example, 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide (PubChem CID: 71709343) shares the 6-methoxypyridazine-piperidine core but differs in its substitution pattern, featuring a 3-methylbutyl group instead of an acetamidophenyl moiety . This structural variation significantly impacts target selectivity and metabolic stability.
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₉H₂₂N₅O₃ | 6-Methoxypyridazine, N-(3-acetamidophenyl) | 380.42 |
| 1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide | C₁₆H₂₆N₄O₂ | 6-Methoxypyridazine, 3-methylbutyl | 306.40 |
| 4-[3-(Aryloxy)benzylidene]-3-methylpiperidine aryl carboxamide | Variable | Benzylidene, aryloxy | ~350–450 |
The acetamidophenyl group in the target compound likely enhances binding affinity to proteins with aromatic pockets, such as kinases or G protein-coupled receptors .
Synthesis and Optimization
While no explicit synthesis route for N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is documented, analogous piperidine-carboxamide syntheses follow a multi-step approach:
-
Piperidine Ring Formation: Cyclization of appropriate amines or via Buchwald-Hartwig coupling to introduce the pyridazine moiety .
-
Carboxamide Installation: Reaction of piperidine-4-carboxylic acid with 3-acetamidoaniline using coupling agents like HATU or EDCI .
-
Functionalization: Methoxy group introduction via nucleophilic aromatic substitution on the pyridazine ring.
Critical challenges include minimizing racemization at the piperidine chiral center and optimizing reaction yields for the carboxamide coupling step.
Biological Activity and Mechanism
Piperidine-carboxamides are frequently explored for their enzyme inhibitory properties. For instance, 4-[3-(aryloxy)benzylidene]-3-methylpiperidine aryl carboxamides demonstrate potent fatty acid amide hydrolase (FAAH) inhibition (IC₅₀ < 50 nM) . The target compound’s methoxypyridazine group may similarly interact with catalytic residues in hydrolytic enzymes, while the acetamidophenyl substituent could modulate off-target selectivity.
Hypothesized Targets
-
Kinases: The acetamidophenyl group resembles ATP-competitive kinase inhibitors like imatinib.
-
Proteases: Carboxamide moieties often coordinate with catalytic serine or cysteine residues.
-
Epigenetic Regulators: Methoxypyridazines are found in histone deacetylase (HDAC) inhibitors.
Applications in Drug Discovery
The compound’s structural features align with trends in small-molecule therapeutics:
-
Oncology: Piperidine derivatives are prevalent in kinase inhibitor pipelines (e.g., CDK4/6 inhibitors) .
-
Neurology: FAAH inhibitors with carboxamide groups show promise for pain management .
-
Anti-infectives: Pyridazine-containing compounds exhibit antibacterial and antiviral activity.
Comparative Pharmacological Profiles
The table below contrasts the target compound with structurally related molecules:
| Compound | Biological Activity | Key Structural Differentiators |
|---|---|---|
| Target Compound | Hypothesized kinase inhibition | N-(3-acetamidophenyl) group |
| 1-(6-Nitropyridin-3-yl)piperidine-4-carbaldehyde | Anti-cancer (in vitro) | Nitro group, aldehyde substituent |
| 4-[3-(Aryloxy)benzylidene]-3-methylpiperidine aryl carboxamide | FAAH inhibition (IC₅₀ = 12 nM) | Benzylidene spacer, aryloxy group |
The acetamidophenyl group’s hydrogen-bonding capacity may reduce cell permeability compared to alkyl-substituted analogs .
Interaction Studies and SAR
Structure-activity relationship (SAR) studies of related compounds suggest:
-
Methoxy Position: 6-Methoxy on pyridazine optimizes π-stacking with aromatic residues .
-
Carboxamide Linker: 4-Position on piperidine maximizes target engagement vs. 3-position .
-
N-Substituents: Bulky groups (e.g., acetamidophenyl) improve selectivity but may hinder bioavailability.
Future Directions
-
Synthetic Validation: Develop and publish a robust synthesis route for the target compound.
-
In Vitro Screening: Prioritize assays against kinase panels and FAAH.
-
ADME Profiling: Assess solubility, metabolic stability, and CYP inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume